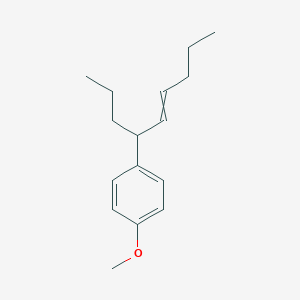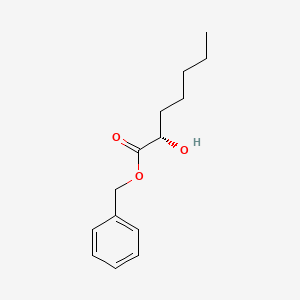
Benzyl (2S)-2-hydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a heptanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2S)-2-hydroxyheptanoate typically involves the esterification of (2S)-2-hydroxyheptanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (2S)-2-hydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: (2S)-2-hydroxyheptanoic acid.
Reduction: Benzyl alcohol and (2S)-2-hydroxyheptanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2-hydroxyheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters.
Industry: Used as a flavoring agent and in the production of fragrances due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Benzyl (2S)-2-hydroxyheptanoate primarily involves its hydrolysis by esterases. These enzymes target the ester bond, breaking it down into benzyl alcohol and (2S)-2-hydroxyheptanoic acid. The molecular targets include the active sites of esterases, where the hydrolysis reaction takes place.
Comparación Con Compuestos Similares
Benzyl acetate: Another ester with a similar structure but with an acetate group instead of a heptanoate group.
Benzyl benzoate: Contains a benzoate group instead of a heptanoate group.
Benzyl (2S)-2-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Benzyl (2S)-2-hydroxyheptanoate is unique due to its specific (2S)-2-hydroxyheptanoic acid moiety, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like benzyl acetate and benzyl (2S)-2-hydroxybutanoate makes it more hydrophobic, affecting its solubility and reactivity.
Propiedades
Número CAS |
917613-25-3 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
benzyl (2S)-2-hydroxyheptanoate |
InChI |
InChI=1S/C14H20O3/c1-2-3-5-10-13(15)14(16)17-11-12-8-6-4-7-9-12/h4,6-9,13,15H,2-3,5,10-11H2,1H3/t13-/m0/s1 |
Clave InChI |
IJAMPRQEPNNSOB-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCC[C@@H](C(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CCCCCC(C(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


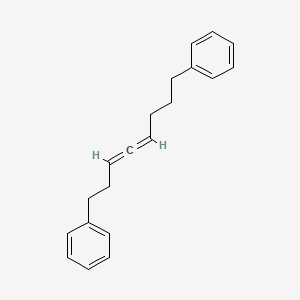
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
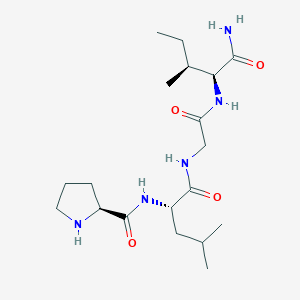
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)

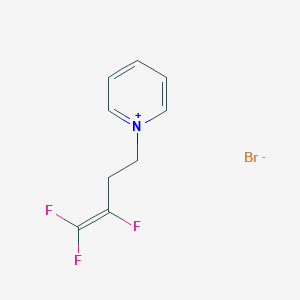
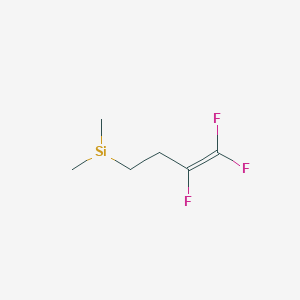
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)

![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)

